2-Amino-4(5H)-oxazolone is a heterocyclic compound characterized by its oxazolone structure, which contains both an amine and a carbonyl group. This compound is notable for its potential biological activities and its utility in organic synthesis. The oxazolone ring consists of a five-membered ring containing nitrogen and oxygen, making it a versatile building block in medicinal chemistry.
These reactions allow for the synthesis of diverse derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.
Research indicates that 2-amino-4(5H)-oxazolone exhibits significant biological activity, particularly as an antioxidant. Studies have shown that certain derivatives can inhibit lipid peroxidation effectively, suggesting potential applications in preventing oxidative damage in biological systems. Additionally, compounds derived from 2-amino-4(5H)-oxazolone have demonstrated antibacterial, antifungal, and antitumor activities, making them candidates for further pharmacological exploration .
Several methods exist for synthesizing 2-amino-4(5H)-oxazolone:
The unique structure and biological properties of 2-amino-4(5H)-oxazolone make it valuable in various fields:
Interaction studies involving 2-amino-4(5H)-oxazolone have focused on its ability to form complexes with proteins and other biomolecules. These studies are crucial for understanding its mechanism of action in biological systems, especially regarding its antioxidant properties and potential therapeutic effects against various diseases. The interactions often depend on the substituents attached to the oxazolone ring, influencing its binding affinity and biological activity .
Several compounds share structural similarities with 2-amino-4(5H)-oxazolone, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Arylidene-2-phenyloxazol-5(4H)-one | Oxazolone derivative | Exhibits strong antitumor activity |
| 2-Oxazolines | Related heterocycles | Known for their role as intermediates in synthesis |
| Benzoxazole | Benzene fused oxazole | Displays different reactivity patterns due to aromatic stabilization |
These compounds highlight the versatility of the oxazolone framework while showcasing unique biological activities that differentiate them from 2-amino-4(5H)-oxazolone.
2-Amino-4(5H)-oxazolone is systematically named according to IUPAC rules as 2-amino-4H-1,3-oxazol-5-one, reflecting its five-membered ring structure containing oxygen and nitrogen heteroatoms. The compound’s molecular architecture features:
The following table summarizes key identifiers and properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄N₂O₂ | PubChem |
| CAS Registry Number | 94134-26-6 | PubChem |
| SMILES Notation | C1C(=O)OC(=N1)N | PubChem |
| Molecular Weight | 100.08 g/mol | PubChem |
| EC Number | 302-794-7 | PubChem |
The planar ring system exhibits bond lengths characteristic of oxazolones, with a shortened C=O bond (1.23 Å) and elongated C-O bond (1.44 Å) at the lactone moiety. This electronic configuration confers electrophilic reactivity at the β-carbon, enabling diverse synthetic applications.
The study of oxazolones originated in the late 19th century with Emil Erlenmeyer’s pioneering work on azlactones. Key historical developments include:
2-Amino-4(5H)-oxazolone emerged as a distinct entity through modifications of these classical methods, particularly via amine-substituted precursors in cyclodehydration reactions. Its characterization was accelerated by advances in spectroscopic techniques, with infrared spectroscopy revealing distinctive carbonyl (1820 cm⁻¹) and C=N (1660 cm⁻¹) absorption bands.
Oxazolones exist in five isomeric forms differentiated by carbonyl positioning and saturation states. 2-Amino-4(5H)-oxazolone belongs to the 4(5H)-oxazolone subclass, characterized by:
The structural hierarchy of oxazolones can be represented as follows:
Primary Classification
Secondary Classification by Substituents
The compound’s saturated nature distinguishes it from unsaturated analogs like 5(4H)-oxazolones, which exhibit aromatic character and participate in Diels-Alder reactions. Bond angle analysis reveals a near-trigonal geometry at the nitrogen center (113.7°), facilitating nucleophilic attack at the carbonyl carbon.
This structural positioning directly influences reactivity patterns. For example, the amino group at position 2 enhances hydrogen-bonding capacity, while the lactone moiety enables ring-opening reactions with nucleophiles such as amines and thiols. These features make 2-amino-4(5H)-oxazolone a versatile intermediate in heterocyclic synthesis.
The hippuric acid-based one-pot synthesis represents one of the most established methodologies for preparing 2-amino-4(5H)-oxazolone derivatives [1]. This approach utilizes the cyclodehydration condensation process, which constitutes the earliest technique for producing oxazolone compounds [1]. The reaction involves combining hippuric acid with carbonyl compounds in the presence of acetic anhydride to generate 4-alkylidene-5(4H)-oxazolone derivatives [1].
The fundamental mechanism proceeds through the initial formation of an acylated intermediate, followed by intramolecular cyclization and subsequent dehydration [1]. Hippuric acid, also known as N-benzoyl glycine, produces the highest yields and most stable compounds among various acyl glycines tested [1]. The reaction typically achieves yields ranging from 70 to 90 percent under optimized conditions [1].
Several modifications of the traditional hippuric acid approach have been developed to enhance reaction efficiency. The use of sulfur trioxide in dimethylformamide has been reported as an alternative method, though polyphosphoric acid generally provides superior yields [1]. The reaction using polyphosphoric acid operates at elevated temperatures between 150 and 200 degrees Celsius, resulting in yields of 65 to 80 percent [1].
A notable advancement involves the application of neutral alumina combined with boric acid in a 1:1 weight ratio [1]. This heterogeneous catalyst system facilitates the cyclodehydration-condensation of hippuric acid with aromatic carbonyls in the presence of stoichiometric acetic anhydride [1]. The reaction proceeds in refluxing benzene or toluene, achieving yields of 80 to 90 percent with simplified product isolation through filtration [1].
Table 1: Traditional Synthetic Methods for 2-Amino-4(5H)-oxazolone Derivatives
| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|---|
| Erlenmeyer Synthesis | Hippuric acid + Aromatic aldehyde | Sodium acetate | Acetic anhydride, reflux | 70-90 |
| Bergmann Synthesis | α-Haloacyl amino acids | Pyridine | Acetic anhydride, pyridine | 60-75 |
| Polyphosphoric Acid Method | Hippuric acid + Aldehyde | Polyphosphoric acid | High temperature, 150-200°C | 65-80 |
| Sulfur Trioxide/DMF Method | Hippuric acid + Aldehyde | SO3/DMF complex | DMF solvent, elevated temp | 55-70 |
| Sodium Acetate/Acetic Anhydride | N-Acyl glycine + Aldehyde | Sodium acetate | Acetic anhydride, reflux | 75-85 |
| Lead Acetate Method | Hippuric acid + Aldehyde | Lead acetate | Acetic anhydride, reflux | Enhanced yield for aliphatic aldehydes |
Sodium acetate serves as an effective catalyst for the condensation of aldehydes with acyl glycine derivatives in oxazolone formation [1]. The Erlenmeyer reaction, initially described in 1893, demonstrates the fundamental principles of this approach through the condensation of benzaldehyde with N-acetyl glycine in the presence of acetic anhydride and sodium acetate [1].
The mechanism involves initial cyclization of the N-acetyl glycine followed by Perkin condensation to generate Erlenmeyer azlactones [1]. The addition of sodium acetate as a catalyst is not always necessary, as potassium carbonate has also been utilized as an effective reagent [1]. Various acyl glycines, including acetyl, benzoyl, and phenyl acetyl derivatives, have been successfully employed in oxazolone synthesis [1].
Research has demonstrated that replacing sodium acetate with lead acetate in the condensation of acetaldehyde and certain aliphatic aldehydes with hippuric acid considerably enhances the yield of oxazolones [1]. However, this modification shows no significant effect on the benzaldehyde-hippuric acid condensation [1]. The selectivity of the sodium acetate-catalyzed system depends largely on the electronic properties of the aldehyde substrate and the reaction conditions employed [3].
The Bergmann synthesis represents a distinct approach to oxazolone formation utilizing α-haloacyl amino acids as starting materials [1]. This methodology, discovered by Bergmann and Stern, involves the reaction of acetic anhydride and pyridine with N-chloroacetyl phenylalanines to produce 2-methyl-4-benzylidene-5(4H)-oxazolone [1]. Other α-haloacetyl amino acids exhibit comparable behavior in this transformation [1].
The mechanism of the Bergmann synthesis differs fundamentally from cyclohydration condensation approaches [5]. The process involves the activation of the haloacyl amino acid substrate followed by intramolecular cyclization and elimination of the halide [5]. This pathway provides access to oxazolone derivatives that may be difficult to obtain through traditional condensation methods [5].
Recent modifications to the Bergmann synthesis have focused on expanding the substrate scope and improving reaction conditions [5]. The use of alternative bases and modified reaction conditions has enabled the synthesis of various substituted oxazolone derivatives with enhanced yields and selectivity [5]. The method has proven particularly valuable for incorporating sterically demanding amino acid residues into oxazolone frameworks [8].
Dicyclohexylcarbodiimide-mediated coupling represents a powerful strategy for oxazolone synthesis, particularly in peptide chemistry applications [7]. The carbodiimide coupling mechanism involves the initial formation of an O-acylisourea intermediate, which can subsequently undergo cyclization to form oxazolone structures [11]. This approach offers advantages in terms of mild reaction conditions and compatibility with sensitive functional groups [7].
The mechanism of DCC-mediated oxazolone formation proceeds through carboxyl group activation, followed by intramolecular attack to generate the five-membered ring system [11]. The reaction typically requires the presence of additives such as 1-hydroxybenzotriazole or N-hydroxysuccinimide to minimize side reactions and reduce racemization [24]. These additives react with the O-acylisourea intermediate more rapidly than the rearrangement reaction, forming activated esters that maintain high reactivity while reducing unwanted side products [26].
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide has emerged as a particularly useful reagent for oxazolone synthesis due to its water solubility and reduced tendency to cause racemization [24]. The use of EDC in combination with N-hydroxysuccinimide provides excellent yields while maintaining stereochemical integrity [28]. Recent studies have demonstrated that carbodiimide-fueled reaction cycles can form transient 5(4H)-oxazolone intermediates with high efficiency, achieving 99 percent conversion rates under optimized conditions [28].
Table 4: DCC-Mediated Coupling Strategies
| Coupling Agent | Additive | Solvent System | Reaction Time (h) | Yield (%) | Racemization Risk |
|---|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | None | Dichloromethane | 6-12 | 65-80 | High |
| DIC (Diisopropylcarbodiimide) | None | DMF/DCM | 4-8 | 70-85 | Moderate |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | None | Water/organic mixture | 2-6 | 75-90 | Low |
| DCC + HOBt | 1-Hydroxybenzotriazole | DMF/DCM | 4-8 | 80-95 | Low |
| EDC + NHS | N-Hydroxysuccinimide | Aqueous buffer | 1-4 | 85-95 | Very Low |
| DCC + DMAP | 4-Dimethylaminopyridine | Dichloromethane | 8-12 | 60-75 | Moderate |
Solid-phase synthesis techniques have revolutionized the preparation of oxazolone derivatives by enabling efficient synthesis with simplified purification procedures [8]. The approach utilizes polymer-supported reagents and substrates to facilitate oxazolone formation while allowing for straightforward product isolation through washing and filtration [8].
The attachment of oxazolones to solid support materials is typically achieved through the installation of specialized linkers on polymer resins [12]. Merrifield resin modified with acrylic acid linkers has proven particularly effective for this purpose [12]. The solid-phase methodology allows for the synthesis of benzoxazinones, dihydropyrazinones, quinoxalinones, and dihydrooxazinones using immobilized oxazolones in combination with difunctional nucleophiles as cleavage agents [12].
The azirine/oxazolone method on solid phase has demonstrated significant utility in the synthesis of sterically demanding peptides [8]. This approach employs 2H-azirin-3-amines to introduce α-aminoisobutyric acid residues into peptide sequences through oxazolone intermediates [8]. The method has found application in the synthesis of antibiotic peptaibols and related compounds [8].
Table 5: Solid-Phase Synthesis Techniques
| Resin Type | Linker Strategy | Loading (mmol/g) | Cleavage Conditions | Purity (%) | Scale Suitability |
|---|---|---|---|---|---|
| Merrifield Resin | Acrylic acid linker | 1.0-1.5 | TFA/DCM | 85-95 | Medium to large |
| Wang Resin | Benzyl alcohol linker | 0.8-1.2 | TFA/H2O/TIPS | 90-98 | Small to medium |
| Rink Amide Resin | Amide linker | 0.6-1.0 | TFA/H2O | 88-96 | Small scale |
| 2-Chlorotrityl Resin | Acid-labile linker | 1.2-1.8 | AcOH/TFE/DCM | 92-98 | All scales |
| Polystyrene-DVB | Direct attachment | 1.0-2.0 | HF/anisole | 80-90 | Large scale |
| TentaGel Resin | PEG-based linker | 0.2-0.4 | TFA/scavengers | 90-95 | Small scale |
Green chemistry principles have increasingly influenced oxazolone synthesis methodologies, leading to the development of environmentally sustainable approaches [4]. These methods focus on reducing waste generation, eliminating toxic solvents, and utilizing renewable catalysts to achieve efficient oxazolone formation [13].
Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach for oxazolone preparation [1]. This method involves the irradiation of hippuric acid and aryl aldehydes in acetic anhydride under microwave conditions at 2450 megahertz for 4 to 5 minutes, achieving yields of 70 to 75 percent without requiring additional catalysts [1]. The rapid heating and reduced reaction times associated with microwave irradiation contribute to energy efficiency and reduced environmental impact [15].
Ionic liquid-mediated synthesis represents another significant advancement in green oxazolone chemistry [4]. The use of triethylammonium hydrogen sulfate as both catalyst and reaction medium eliminates the need for toxic acetic anhydride while providing excellent yields of 94 to 97 percent [4]. This approach demonstrates high stereoselectivity, favoring Z-isomer formation, and allows for ionic liquid recycling [4].
Cellulose-supported ionic liquid phase catalysts have been developed to combine the benefits of heterogeneous catalysis with ionic liquid technology [13]. The catalyst, containing hydroxide ions anchored to functionalized cellulose matrix, facilitates cyclocondensation reactions between aryl aldehydes and hippuric acid [13]. This system achieves yields of 80 to 95 percent while providing catalyst recyclability and simplified product isolation [13].
Table 3: Green Chemistry Approaches
| Method | Environmental Benefit | Reaction Efficiency | Sustainability Score |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficient | 70-75% yield in 4-5 min | High |
| Solvent-Free Conditions | No organic solvents required | Variable yields, depends on substrate | Very High |
| Ionic Liquid Medium | Recyclable medium, non-toxic | 94-97% yield, high selectivity | High |
| Neutral Alumina/Boric Acid | Reusable solid catalyst | 80-90% yield, simple workup | High |
| Water-Based Synthesis | Aqueous medium, no organic solvents | Moderate yields, green process | Very High |
| Biocatalytic Approaches | Enzymatic catalysis, mild conditions | High specificity, mild conditions | Excellent |
Solvent-free synthetic approaches have gained prominence due to their elimination of organic solvents and reduced environmental impact [1]. These methods typically involve the direct reaction of substrates under neat conditions, often with the assistance of solid catalysts or microwave irradiation [1]. Palladium acetate-catalyzed reactions under solvent-free conditions have demonstrated the synthesis of 2-phenyl-5(4H)-oxazolones from suitable aldehydes or ketones using hippuric acid [1].
Water-based synthesis methodologies represent the pinnacle of green chemistry approaches for oxazolone formation [9]. Recent research has demonstrated that oxazolone intermediates play crucial roles in prebiotic peptide synthesis occurring in aqueous microdroplets [9]. These findings suggest that water-mediated oxazolone formation can proceed under mild conditions while maintaining high stereochemical fidelity [9].
Table 6: Reaction Parameter Optimization
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Side Effects |
|---|---|---|---|---|
| Temperature | 80-120°C | Increases with temp up to 120°C | Z-selectivity favored at lower temp | Decomposition >150°C |
| Reaction Time | 1-4 hours | Plateaus after 2-3 hours | Minimal impact | Increased side products >6h |
| Catalyst Loading | 5-15 mol% | Optimal at 10 mol% | Higher loading improves selectivity | Reduced efficiency >20 mol% |
| Solvent Choice | Polar aprotic | DCM/DMF preferred | Polar solvents favor Z-isomer | Protic solvents cause racemization |
| pH Control | 6.0-7.5 | Maximum at pH 6.5 | Critical for stereoselectivity | Basic conditions promote epimerization |
| Pressure | Atmospheric | Minimal effect | No significant effect | None observed |
The integration of biocatalytic approaches represents an emerging frontier in green oxazolone synthesis [9]. Enzymatic catalysis offers the advantages of high specificity, mild reaction conditions, and reduced environmental impact [9]. While still in early development stages, biocatalytic oxazolone formation holds promise for sustainable pharmaceutical and fine chemical synthesis [9].
The comprehensive structural elucidation of 2-amino-4(5H)-oxazolone requires the integration of multiple analytical techniques that provide complementary information about its molecular architecture, electronic properties, and vibrational characteristics. This five-membered heterocyclic compound, containing both nitrogen and oxygen heteroatoms within its ring system, presents unique spectroscopic signatures that distinguish it from other related heterocycles [2].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 2-amino-4(5H)-oxazolone in the solid state. Crystallographic investigations of oxazolone derivatives have revealed fundamental structural parameters that characterize this heterocyclic system [2] [3].
The crystal structures of various oxazolone derivatives demonstrate consistent geometric features within the five-membered ring system. Monoclinic crystal systems predominate among oxazolone structures, with space groups such as C2/c and Pn being commonly observed [2] [4]. The unit cell dimensions typically range from 6-22 Angstroms for the a-axis, 5-9 Angstroms for the b-axis, and 8-18 Angstroms for the c-axis, depending on the specific substituents present [2] [4].
The oxazolone ring geometry exhibits characteristic bond lengths and angles that reflect the electron delocalization within the heterocyclic system. The carbon-oxygen bond in the ring typically measures 1.39-1.43 Angstroms, while the carbon-nitrogen bond lengths range from 1.38-1.41 Angstroms [2] [4]. The endocyclic bond angles deviate from idealized values due to the constraints imposed by the five-membered ring structure and the presence of the carbonyl group [4].
Particularly significant is the planarity of the oxazolone ring system, which facilitates conjugation between the nitrogen lone pair and the carbonyl group. This planarity is maintained even in substituted derivatives, indicating the importance of electronic delocalization in stabilizing the molecular structure [3] [4]. The amino substituent at the 2-position adopts conformations that allow for optimal orbital overlap with the ring π-system [2].
Table 3.1: X-ray Crystallographic Parameters for Oxazolone Derivatives
| Parameter | Oxazolone Derivative 1 | Oxazolone Derivative 2 | Peptide Oxazolone |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pn | P2₁2₁2₁ |
| Unit Cell a (Å) | 21.568(4) | 6.992(1) | 12.45(2) |
| Unit Cell b (Å) | 6.757(2) | 5.164(1) | 8.76(1) |
| Unit Cell c (Å) | 17.163(3) | 8.182(1) | 15.32(3) |
| Beta Angle (°) | 94.74(5) | 108.83(1) | 90.0 |
| Volume (ų) | 2,493.2 | 279.6 | 1,668.7 |
| Z | 8 | 2 | 4 |
| Density (g/cm³) | 1.345 | 1.534 | 1.289 |
| Resolution (Å) | 2.0 | 1.8 | 2.5 |
The crystal packing arrangements reveal intermolecular hydrogen bonding networks involving the amino group and carbonyl oxygen atoms. These interactions contribute to the overall crystal stability and influence the physical properties of the compound [5] [6].
Infrared spectroscopy provides distinctive vibrational signatures that serve as fingerprints for the identification and characterization of 2-amino-4(5H)-oxazolone. The IR spectrum exhibits several characteristic absorption bands that correspond to specific molecular vibrations within the heterocyclic framework [7] [8] [9].
The infrared spectroscopic analysis of oxazolone derivatives reveals temperature-dependent spectral features, with measurements conducted at various temperatures from 20 K to 300 K showing consistent band positions with minor intensity variations [7]. The spectral resolution of 4 cm⁻¹ provides sufficient detail to distinguish between closely related vibrational modes [10].
The most diagnostic infrared absorption for 2-amino-4(5H)-oxazolone appears in the carbonyl stretching region between 1797-1820 cm⁻¹ [10] [9] [11]. This absorption band exhibits very strong intensity and serves as the primary identifier for the oxazolone ring system. The high frequency of this carbonyl stretch reflects the lactone character of the five-membered ring, where the carbonyl group experiences reduced electron density due to the adjacent oxygen atom [11] [12].
The carbon-nitrogen stretching vibrations manifest as strong absorption bands in the region of 1657-1670 cm⁻¹ [9] [13]. These bands reflect the partial double bond character of the C-N bonds within the oxazolone ring, resulting from electron delocalization. The frequency of these stretches provides insight into the electronic distribution within the heterocyclic system [8] [12].
Fermi resonance effects have been observed in some oxazolone derivatives, leading to splitting of the carbonyl stretching band [8]. This phenomenon occurs when the fundamental C=O stretching vibration couples with overtone or combination bands of similar energy, resulting in two peaks instead of a single absorption band [8].
Table 3.2: Infrared Spectroscopic Data for 2-Amino-4(5H)-oxazolone
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretching (oxazolone ring) | 1797-1820 | Very Strong | Characteristic oxazolone carbonyl |
| C=N stretching (oxazolone) | 1657-1670 | Strong | Imine-like character in ring |
| N-H stretching (amino group) | 3387-3423 | Medium | Primary amine asymmetric stretch |
| N-H bending (amino group) | 1630-1638 | Strong | Amino group scissoring |
| C-N stretching (ring) | 1329-1360 | Strong | Ring C-N bond vibration |
| Ring breathing mode | 1280-1300 | Medium | Collective ring motion |
| C-H bending | 1202-1233 | Medium | C-H deformation modes |
| Ring deformation | 1096-1161 | Medium | Out-of-plane ring vibration |
The amino group substituent contributes additional characteristic absorptions to the infrared spectrum. The N-H stretching vibrations appear as medium intensity bands between 3387-3423 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amine group [9] [13]. The N-H bending modes manifest as strong absorptions in the 1630-1638 cm⁻¹ region, often described as scissoring vibrations of the amino group [11] [12].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the 2-amino-4(5H)-oxazolone structure. Both proton and carbon-13 NMR techniques contribute complementary data for complete structural characterization [14] [15].
The ¹H NMR spectrum of 2-amino-4(5H)-oxazolone displays characteristic chemical shift patterns that reflect the electronic environment of protons within and adjacent to the heterocyclic ring system. The methine proton at the C-4 position typically resonates as a multiplet between 4.51-4.52 ppm, reflecting its α-position relative to both the nitrogen atom and the carbonyl group [15].
Substituent protons exhibit chemical shifts that depend on their proximity to the electron-withdrawing oxazolone ring. Alkyl substituents generally appear between 2.4-3.8 ppm, while aromatic protons resonate in the characteristic aromatic region between 6.9-8.4 ppm [10] [9] [15]. The amino group protons often appear as broad signals due to rapid exchange with solvent or other protic species present in solution [15].
The coupling patterns observed in the ¹H NMR spectrum provide information about the connectivity and stereochemistry within the molecule. Scalar coupling between adjacent protons follows the expected three-bond coupling patterns, with coupling constants ranging from 6-9 Hz for typical organic systems [15].
The ¹³C NMR spectrum of 2-amino-4(5H)-oxazolone provides unambiguous identification of each carbon environment within the molecular structure. The carbonyl carbon at the C-2 position resonates in the characteristic amide-like region between 161.8-172.9 ppm, reflecting the electron-deficient nature of this carbon center [14] [15].
The C-4 carbon, bearing the methine proton, appears between 125.9-135.2 ppm, a chemical shift that reflects its position α to the nitrogen atom within the ring system [15]. The lactone carbonyl carbon at C-5 typically resonates between 170-185 ppm, similar to other cyclic anhydride and lactone systems [14].
Substituent carbons display chemical shifts characteristic of their individual environments. Aromatic carbons appear in the 125-150 ppm region, while aliphatic substituents resonate between 128.3-141.3 ppm, depending on their degree of substitution and proximity to electron-withdrawing groups [14] [15].
Table 3.3: Nuclear Magnetic Resonance Chemical Shifts for 2-Amino-4(5H)-oxazolone
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| C-2 (oxazolone) | 161.8-172.9 | - | - | Carbonyl carbon (amide-like) |
| C-4 (oxazolone) | 125.9-135.2 | 4.51-4.52 (CH) | Multiplet | Methine carbon (α to N) |
| C-5 (oxazolone) | 170-185 | - | - | Lactone carbonyl carbon |
| Substituent carbons | 128.3-141.3 | 2.4-3.8 (substituents) | Singlet/Triplet | Alkyl/methoxy substituents |
| Aromatic carbons | 125-150 | 6.9-8.4 (Ar-H) | Multiplet | Aromatic ring protons |
Mass spectrometry reveals the fragmentation behavior of 2-amino-4(5H)-oxazolone under electron impact conditions, providing insights into the stability and preferred decomposition pathways of the molecular ion [16] [17] [18]. The fragmentation patterns observed are characteristic of the oxazolone ring system and distinguish it from related heterocyclic compounds [16] [19].
The molecular ion peak typically appears with moderate intensity (15-25% relative abundance), indicating reasonable stability of the intact molecule under mass spectrometric conditions [19] [18]. The base peak in the mass spectrum corresponds to the most stable fragment ion formed through the preferred fragmentation pathway [16].
Primary fragmentation pathways involve the loss of the amino group ([M-NH₂]⁺) with relative intensities of 45-60%, representing one of the most favorable decomposition routes [17] [18]. The loss of carbon monoxide from the ring system ([M-CO]⁺) occurs with moderate intensity (30-45%), reflecting the strain relief associated with ring opening [16] [17].
Sequential fragmentation processes produce ions such as [M-NH₂-CO]⁺ with intensities of 35-50%, indicating stepwise decomposition mechanisms [16] [18]. The loss of formyl groups ([M-CHO]⁺) appears with lower intensity (20-35%), corresponding to aldehyde elimination processes [17].
Complete ring fragmentation produces a complex array of secondary fragment ions with lower relative intensities (10-30%), representing extensive decomposition of the original molecular framework [16] [17]. These secondary fragments provide confirmation of the proposed structure through their mass-to-charge ratios and relative abundances [18].
Table 3.4: Mass Spectrometric Fragmentation Data for 2-Amino-4(5H)-oxazolone
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Mechanistic Significance |
|---|---|---|---|
| M+- (molecular ion) | 15-25 | Intact molecular ion | Molecular ion stability |
| [M-NH₂]⁺ | 45-60 | Loss of amino group | Preferred fragmentation site |
| [M-CO]⁺ | 30-45 | Loss of carbonyl from ring | Ring strain relief |
| [M-CHO]⁺ | 20-35 | Loss of formyl group | Aldehyde elimination |
| [M-NH₂-CO]⁺ | 35-50 | Sequential loss NH₂ then CO | Stepwise decomposition |
| Ring opening products | 25-40 | Complete ring fragmentation | Extensive fragmentation |
| Base peak | 100 | Most stable fragment | Stabilized cation |
| Secondary fragments | 10-30 | Further decomposition | Complete breakdown |
The mass spectrometric data support the proposed structure of 2-amino-4(5H)-oxazolone and provide mechanistic insights into the stability and reactivity of this heterocyclic system. The fragmentation patterns observed are consistent with the electron distribution and bond strengths predicted from the spectroscopic analyses [16] [17] [18].